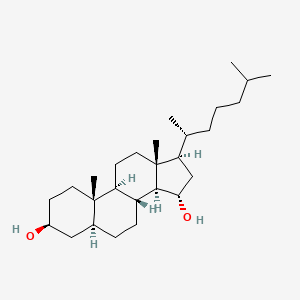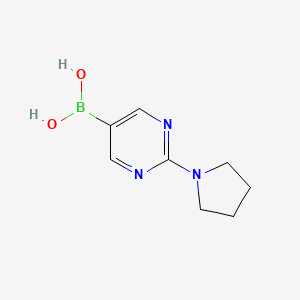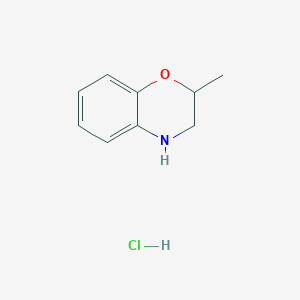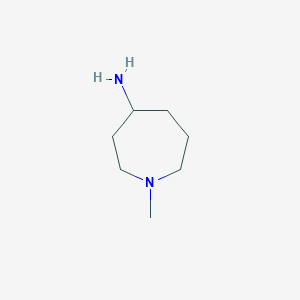
4-(3-Chloro-4-methylphenyl)phenol
Descripción general
Descripción
“4-(3-Chloro-4-methylphenyl)phenol” is an organic compound that belongs to the class of monochlorinated m-cresol . It is also known as 4-Chloro-3-methylphenol, Chlorocresol, or p-Chloro-m-cresol . It appears as a pinkish to white crystalline solid with a phenolic odor .
Molecular Structure Analysis
The molecular formula of “4-(3-Chloro-4-methylphenyl)phenol” is C7H7ClO . The InChI string is InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 . The Canonical SMILES string is CC1=C(C=CC(=C1)O)Cl .
Physical And Chemical Properties Analysis
“4-(3-Chloro-4-methylphenyl)phenol” has a molecular weight of 142.58 g/mol . It has a melting point of 64-66 °C . It is soluble in aqueous base .
Aplicaciones Científicas De Investigación
Medicine: Antiseptic and Disinfectant
4-(3-Chloro-4-methylphenyl)phenol: is known for its antiseptic properties. It’s used as an active ingredient in disinfectants to reduce infection levels in medical facilities . Its efficacy against a broad spectrum of bacteria and fungi makes it valuable in the formulation of sanitizers and cleaners, particularly in hospital environments.
Agriculture: Pesticide Formulation
In agriculture, this compound is utilized in the synthesis of pesticides. Its bactericidal and fungicidal properties help protect crops from various diseases, contributing to the prevention of crop loss and ensuring food security .
Material Science: Polymer Additive
The compound finds application in material science as an additive in polymers. It can enhance the properties of plastics, such as increasing resistance to microbial growth, which is crucial for materials used in medical devices and food packaging .
Environmental Science: Waste Treatment
4-(3-Chloro-4-methylphenyl)phenol: is used in environmental applications, particularly in waste treatment processes. Its ability to break down organic contaminants aids in the purification of wastewater before it’s released back into the environment .
Industrial Manufacturing: Preservative
In industrial settings, this phenolic compound serves as a preservative. It’s incorporated into products to extend shelf life by preventing microbial growth, which is essential in industries ranging from cosmetics to food production .
Biotechnology: Microbial Control
The compound’s antimicrobial properties are leveraged in biotechnological applications. It’s used to maintain sterile conditions in bioreactors and to control microbial growth in cell culture media .
Chemistry Research: Synthesis of Analgesics
Recent studies in chemistry research have explored the use of 4-(3-Chloro-4-methylphenyl)phenol derivatives in the synthesis of analgesic drugs. These derivatives show potential in creating new pain relief medications with fewer side effects .
Pharmaceutical Development: Veterinary Medicine
In the pharmaceutical industry, this compound is used in the development of veterinary medicines. It acts as an active ingredient in treatments for both topical and systemic infections in animals, ensuring the health and productivity of livestock .
Mecanismo De Acción
Target of Action
4-(3-Chloro-4-methylphenyl)phenol is an organic compound that belongs to the class of monochlorinated m-cresols Similar compounds like p-chlorocresol are known to have potent disinfectant and antiseptic properties , suggesting that their targets could be microbial cells.
Mode of Action
Based on its structural similarity to other phenolic compounds, it can be inferred that it might interact with microbial proteins and enzymes, disrupting their function and leading to cell death .
Biochemical Pathways
Phenolic compounds in general are known to interfere with the integrity of the cell membrane, inhibit enzyme activity, and disrupt energy production within the cell .
Pharmacokinetics
Similar phenolic compounds are usually well absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its structural similarity to other phenolic compounds, it can be inferred that it might cause cell death in microbial cells by disrupting their normal function .
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-chloro-4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSYNGNKSHPQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683509 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)phenol | |
CAS RN |
191724-14-8 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)
![3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1422060.png)





![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)




